1-(2-chlorophenyl)-2,2-difluoroethan-1-one
Description
1-(2-Chlorophenyl)-2,2-difluoroethan-1-one (CAS: Not explicitly provided; referenced as [C92713] in Synthonix's catalogue ) is a fluorinated aromatic ketone with a molecular formula of $ \text{C}8\text{H}5\text{ClF}_2\text{O} $. Its structure features a 2-chlorophenyl group attached to a difluorinated ketone moiety. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity and ability to introduce fluorinated groups into target molecules. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the chlorophenyl group contributes to lipophilicity and electronic effects in reactions .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUYWXJFPNOAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chlorophenyl)-2,2-difluoroethan-1-one may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
1-(2-chlorophenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared with structurally related molecules to highlight differences in electronic properties, reactivity, and applications. Key analogues include:
Functional Analogues
Compounds with similar functional groups but differing scaffolds:
- Mitotane (o,p'-DDD): $ \text{C}{14}\text{H}{10}\text{Cl}_4 $ A dichloroethane derivative with two chlorophenyl groups. Mitotane demonstrates cytotoxic activity against adrenal carcinoma cells, where the dichloroethylene structure is critical for mitochondrial toxicity. Unlike the target compound, mitotane lacks fluorination, which may reduce metabolic stability .
- o,p'-DDT : $ \text{C}{14}\text{H}9\text{Cl}_5 $
A trichloroethane derivative. While structurally distinct, its chlorophenyl groups contribute to environmental persistence and endocrine-disrupting effects. Fluorinated analogues like the target compound may offer reduced environmental impact .
Reactivity and Stability
- Enzymatic Reduction: The reduction of o-chloroacetophenone (a simpler analogue) to (S)-1-(2-chlorophenyl)ethanol is a key step in chemotherapeutic drug synthesis. However, the free enzyme is unstable in the presence of o-chloroacetophenone, necessitating whole-cell catalysts. The difluoro group in the target compound may alter enzyme interactions due to increased electronegativity .
- Metabolism :
Chlorophenyl compounds like o,p'-DDD undergo hydroxylation and conjugation in vivo, producing metabolites such as o,p'-DDA. Fluorination in the target compound may slow oxidative metabolism, enhancing drug half-life .
Physicochemical Properties
| Property | 1-(2-Chlorophenyl)-2,2-difluoroethan-1-one | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one | Mitotane (o,p'-DDD) |
|---|---|---|---|
| Molecular Weight | ~192.58 (estimated) | 257.48 | 320.05 |
| logP | ~2.2 (similar to o-chloroacetophenone) | Higher (due to Br) | 5.8 (highly lipophilic) |
| Key Functional Groups | Difluoroethyl ketone, 2-chlorophenyl | Trifluoroethyl ketone, 2-bromophenyl | Dichloroethane, chlorophenyl |
Biological Activity
1-(2-chlorophenyl)-2,2-difluoroethan-1-one, also known as a difluorinated ketone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings to elucidate its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by a chlorophenyl ring and a difluoroethanone moiety. Its molecular formula is . The presence of the difluoro group enhances its electrophilic nature, making it a candidate for various biological interactions.
Anticancer Activity
Research has demonstrated that 1-(2-chlorophenyl)-2,2-difluoroethan-1-one exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
In these studies, the compound induced apoptosis in MCF-7 cells and caused cell cycle arrest in A549 cells, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
The antimicrobial efficacy of 1-(2-chlorophenyl)-2,2-difluoroethan-1-one has been evaluated against various pathogens. A notable study compared its activity to established antibiotics like ampicillin. The results indicated that the compound exhibited comparable efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in treating bacterial infections .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. The difluoroethanone moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or disruption of cellular processes. Additionally, the chlorophenyl group may enhance hydrophobic interactions with target proteins, further contributing to its biological effects .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of 1-(2-chlorophenyl)-2,2-difluoroethan-1-one involved treating human breast cancer (MCF-7) cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Effectiveness
In another study focused on antimicrobial activity, researchers tested the compound against clinical isolates of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively at concentrations similar to those used for conventional antibiotics. This suggests that it could serve as an alternative treatment option for antibiotic-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
